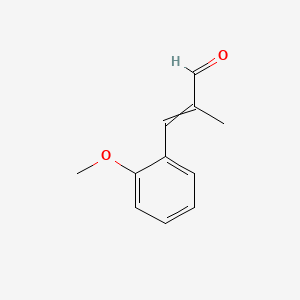

3-(2-Methoxyphenyl)-2-methylprop-2-enal

Beschreibung

3-(2-Methoxyphenyl)-2-methylprop-2-enal is an α,β-unsaturated aldehyde featuring a 2-methoxyphenyl substituent at the β-position and a methyl group at the α-position of the propenal backbone. Notably, the 4-methoxy positional isomer, 3-(4-methoxyphenyl)-2-methylprop-2-enal, is documented as a flavoring agent , suggesting that the 2-methoxy variant may share similar applications in fragrance or pharmaceutical synthesis. The compound’s reactivity is likely influenced by the electron-donating methoxy group and the conjugation of the α,β-unsaturated system, which are common features in bioactive molecules .

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZUFWJXDSRHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methylprop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with isobutyraldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. This reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-2-methylprop-2-enal may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyphenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Brominated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)-2-methylprop-2-enal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxyphenyl)-2-methylprop-2-enal

- Structure : Differs by the methoxy group at the para position of the phenyl ring.

- Reactivity : The para-substitution may enhance steric accessibility compared to the ortho-substituted variant, altering interaction with biological targets.

(E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal

- Structure : Contains both hydroxy and methoxy groups on the phenyl ring.

- Properties: Higher polarity due to the hydroxy group, likely increasing solubility in aqueous media. This compound is a derivative of cinnamaldehyde, a known antimicrobial agent .

- Activity : Cinnamaldehyde analogs with methoxy/hydroxy substitutions exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

Functional Group Variations

(2E)-2-(Methylthiomethyl)-3-phenyl-2-propenal

- Structure : Replaces the methoxy group with a methylthio-methyl substituent.

- Properties : Boiling point and density data are unspecified, but the sulfur-containing group may confer distinct odor characteristics, useful in flavor chemistry .

- Applications : Similar α,β-unsaturated aldehydes are intermediates in synthesizing heterocyclic compounds .

2-Methyl-3-[3-(trifluoromethyl)phenyl]-2-propenal

- Structure : Features a trifluoromethyl group instead of methoxy.

- Properties: Molecular weight = 214.18 g/mol.

- Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to enhanced metabolic stability.

Bioactive Analogs

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine

- Structure : Incorporates a 2-methoxyphenylpropenyl chain linked to a piperazine moiety.

- Activity : Demonstrates potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

- Mechanism : The α,β-unsaturated system may disrupt bacterial cell membranes or inhibit enzymes via Michael addition reactions.

Research Findings and Implications

- Antibacterial Activity : Methoxyphenyl-substituted α,β-unsaturated aldehydes and their piperazine derivatives show promise as antibacterial agents, with MIC values as low as 4 µg/mL against S. aureus .

- Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Sonogashira reactions) is effective for introducing alkynyl groups to methoxyphenylpropenal scaffolds .

- Physicochemical Trends : Electron-donating groups (e.g., methoxy) increase resonance stabilization of the propenal system, while electron-withdrawing groups (e.g., CF₃) enhance electrophilicity at the β-carbon .

Biologische Aktivität

3-(2-Methoxyphenyl)-2-methylprop-2-enal, also known as a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12O2

- CAS Number : 120958-26-1

- Molecular Weight : 176.21 g/mol

The compound features a methoxy group and an enal functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that 3-(2-Methoxyphenyl)-2-methylprop-2-enal exhibits significant anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 13.2 - 34.7 | Induction of apoptosis and cell cycle arrest |

| Prostate Cancer | PC-3 | 17.14 - 69.67 | ROS generation and modulation of p53 pathway |

| Lung Cancer | A549 | >100 | Nontoxic; potential for therapeutic use |

These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

The mechanisms underlying the biological activity of 3-(2-Methoxyphenyl)-2-methylprop-2-enal include:

- Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle, particularly at the G2/M phase, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : It promotes apoptosis through the activation of intrinsic pathways involving p53 and Bcl-2 family proteins, enhancing the expression of pro-apoptotic factors while decreasing anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, which contributes to cell death mechanisms.

Study 1: In Vitro Analysis

A study published in MDPI investigated the effects of various chalcone derivatives, including 3-(2-Methoxyphenyl)-2-methylprop-2-enal, on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells through ROS-mediated pathways .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular pathways activated by this compound. The study highlighted that treatment with 3-(2-Methoxyphenyl)-2-methylprop-2-enal resulted in increased phosphorylation of key proteins involved in apoptosis signaling, such as p53 and ATM. This suggests a robust mechanism by which the compound exerts its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.